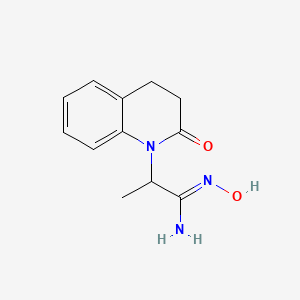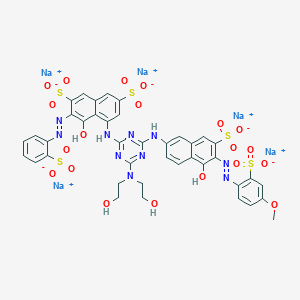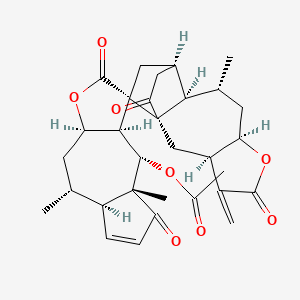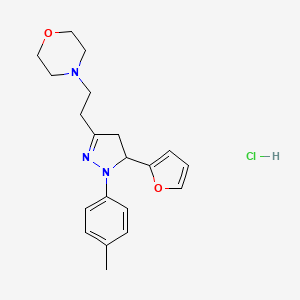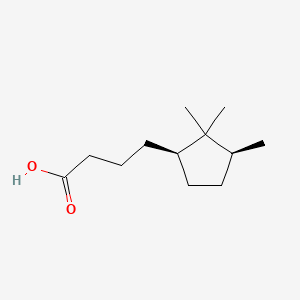
cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid: is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is a colorless liquid with a sweet aroma and is practically insoluble in water but slightly soluble in chloroform and methanol . This compound is used in various applications, including as a flavoring agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid involves the reaction of 2,2,3-trimethylcyclopentanol with butanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired cis-configuration of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and separation techniques to isolate and purify the final product. The production is optimized to achieve high yield and purity, often exceeding 97% .
Analyse Des Réactions Chimiques
Types of Reactions: cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized as a flavoring agent and in the preparation of alicyclic compounds for various industrial applications
Mécanisme D'action
The mechanism of action of cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid involves its interaction with specific molecular targets and pathways. It acts as an antagonist to certain taste receptors, such as hTAS2R31 and hTAS2R43, which are involved in the perception of bitter taste . By binding to these receptors, the compound can modulate taste perception and potentially influence other physiological processes.
Comparaison Avec Des Composés Similaires
4-(2,2,3-Trimethylcyclopentyl)butanoic acid: A closely related compound with similar chemical properties and applications.
2,2,3-Trimethylcyclopentanol: A precursor used in the synthesis of cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid.
Uniqueness: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its effectiveness as a flavoring agent and its interactions with taste receptors .
Propriétés
Numéro CAS |
1426542-57-5 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
4-[(1R,3S)-2,2,3-trimethylcyclopentyl]butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)/t9-,10+/m0/s1 |
Clé InChI |
LYFXCRCUENNESS-VHSXEESVSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](C1(C)C)CCCC(=O)O |
SMILES canonique |
CC1CCC(C1(C)C)CCCC(=O)O |
Densité |
0.955-0.961 |
Description physique |
Colourless liquid; Sweet aroma |
Solubilité |
Practically insoluble or insoluble in water Very slightly soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


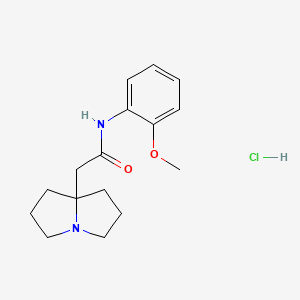
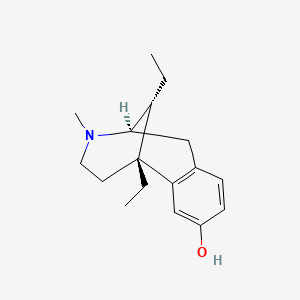


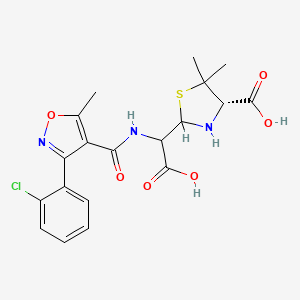
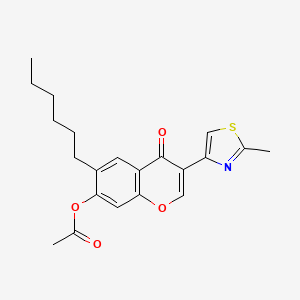

![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)
